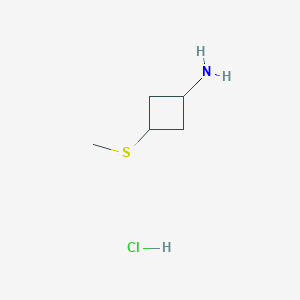

trans-3-(Methylthio)cyclobutanamine Hydrochloride

CAS No.: 2059915-02-3

Cat. No.: VC3033647

Molecular Formula: C5H12ClNS

Molecular Weight: 153.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2059915-02-3 |

|---|---|

| Molecular Formula | C5H12ClNS |

| Molecular Weight | 153.67 g/mol |

| IUPAC Name | 3-methylsulfanylcyclobutan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H11NS.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H |

| Standard InChI Key | OYWPWZAQNYFYNG-UHFFFAOYSA-N |

| SMILES | CSC1CC(C1)N.Cl |

| Canonical SMILES | CSC1CC(C1)N.Cl |

Introduction

trans-3-(Methylthio)cyclobutanamine Hydrochloride is a chemical compound with the molecular formula C5H12ClNS and a molecular weight of 153.67 g/mol . It belongs to the class of cyclic amines, specifically cyclobutanes, and is characterized by the presence of a methylthio group at the third position of the cyclobutane ring. This compound is primarily used in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.

Chemical Data Table

| Property | Value |

|---|---|

| Molecular Formula | C5H12ClNS |

| Molecular Weight | 153.67 g/mol |

| CAS Number | 2059915-02-3 |

| Canonical SMILES | CSC1CC(C1)N.Cl |

| InChI Key | OYWPWZAQNYFYNG-UHFFFAOYSA-N |

Synthesis and Applications

The synthesis of trans-3-(Methylthio)cyclobutanamine Hydrochloride typically involves several key steps, with the specific routes varying depending on the desired yield and purity. Industrial production often involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize efficiency.

This compound is used as a building block in synthesizing more complex molecules and as a reagent in various chemical reactions. Its applications in scientific research are diverse, particularly in organic synthesis and medicinal chemistry.

Biological Activity Table

| Compound Type | Potential Biological Activity |

|---|---|

| Cyclobutane Derivatives | Modulation of enzyme activity or receptor interactions |

| Sulfur-Containing Compounds | Influence on cellular signaling pathways |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume